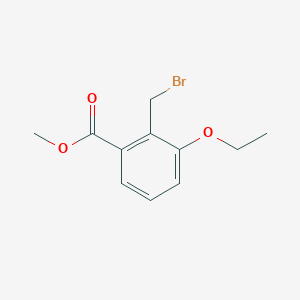

Methyl 2-(bromomethyl)-3-ethoxybenzoate

Description

Contextual Significance of Benzylic Halides as Strategic Synthetic Intermediates

Benzylic halides are organic compounds containing a halogen atom attached to a carbon atom that is directly bonded to an aromatic ring. This structural motif imparts unique reactivity, making them highly valuable in synthetic organic chemistry. The carbon-halogen bond in benzylic halides is activated towards both SN1 and SN2 reactions due to the ability of the adjacent benzene (B151609) ring to stabilize either a developing positive charge in a carbocation intermediate (SN1) or the transition state (SN2). quora.com

This enhanced reactivity allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, which is a fundamental goal in the construction of complex organic molecules. Benzylic halides are key intermediates in a multitude of chemical transformations, including Williamson ether synthesis, Gabriel synthesis of primary amines, and various cross-coupling reactions. organic-chemistry.orgrsc.org The ability to generate benzylic radicals from these halides further expands their synthetic utility, enabling their participation in a different set of bond-forming reactions. nih.govchemistryviews.org

Overview of Substituted Benzoate (B1203000) Derivatives in Contemporary Pharmaceutical and Agrochemical Synthesis

Substituted benzoate derivatives are a class of compounds frequently utilized as building blocks in the development of new pharmaceutical and agrochemical agents. The benzene ring can be functionalized with a variety of substituents that modulate the biological activity, solubility, and metabolic stability of the final product.

In the pharmaceutical industry, benzoate derivatives are integral components of numerous drug molecules. For instance, they are found in compounds designed to treat neurodegenerative diseases like Alzheimer's. google.com The synthesis of complex heterocyclic scaffolds, such as benzothiazoles and benzodiazepines, which are known for their diverse pharmacological activities, often employs substituted benzoic acid derivatives as starting materials. mdpi.commdpi.comnih.govnih.gov

Similarly, in the agrochemical sector, substituted benzoates are precursors to herbicides and pesticides. The well-known herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) is a classic example of how modifications to a simple aromatic core can lead to potent biological activity. wikipedia.org The development of new agrochemicals often involves the synthesis and screening of libraries of compounds derived from functionalized benzoates. nih.gov

Positioning of Methyl 2-(bromomethyl)-3-ethoxybenzoate within Benzylic Halide Chemistry

This compound is a specific example of a multifunctional benzylic halide. Its structure incorporates three key features: a reactive bromomethyl group, a methyl ester, and an ethoxy substituent on the benzene ring. This combination of functional groups makes it a highly versatile synthetic intermediate.

The bromomethyl group at the 2-position is sterically accessible and electronically activated for nucleophilic substitution reactions. The methyl ester at the 1-position and the ethoxy group at the 3-position influence the reactivity of the aromatic ring and the benzylic position through electronic and steric effects. These substituents also provide additional sites for chemical modification in later synthetic steps. For example, the ester can be hydrolyzed to a carboxylic acid, which can then be converted to an amide or other functional groups.

This compound and its analogs, such as Methyl 2-(bromomethyl)-3-nitrobenzoate, are crucial intermediates in the synthesis of pharmacologically active molecules, including the anticancer drug lenalidomide. google.comchemicalbook.com The strategic placement of the substituents allows for the construction of complex polycyclic systems through intramolecular reactions.

Below is a table summarizing the key properties of this compound and related compounds, inferred from available data on similar structures.

| Property | This compound (Predicted) | Methyl 2-(bromomethyl)-3-methoxybenzoate nih.gov | Methyl 2-(bromomethyl)benzoate nih.gov |

| Molecular Formula | C11H13BrO3 | C10H11BrO3 | C9H9BrO2 |

| Molecular Weight | ~273.12 g/mol | 259.10 g/mol | 229.07 g/mol |

| Key Functional Groups | Bromomethyl, Methyl Ester, Ethoxy | Bromomethyl, Methyl Ester, Methoxy (B1213986) | Bromomethyl, Methyl Ester |

| Primary Reactivity | Nucleophilic substitution at the benzylic carbon | Nucleophilic substitution at the benzylic carbon | Nucleophilic substitution at the benzylic carbon |

Structure

3D Structure

Properties

Molecular Formula |

C11H13BrO3 |

|---|---|

Molecular Weight |

273.12 g/mol |

IUPAC Name |

methyl 2-(bromomethyl)-3-ethoxybenzoate |

InChI |

InChI=1S/C11H13BrO3/c1-3-15-10-6-4-5-8(9(10)7-12)11(13)14-2/h4-6H,3,7H2,1-2H3 |

InChI Key |

QTWIEYHWLNDIJF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1CBr)C(=O)OC |

Origin of Product |

United States |

Chemical Reactivity Profiles and Mechanistic Investigations of Methyl 2 Bromomethyl 3 Ethoxybenzoate

Nucleophilic Substitution Reactions at the Benzylic Carbon

The primary electrophilic site in Methyl 2-(bromomethyl)-3-ethoxybenzoate is the benzylic carbon of the bromomethyl group. This carbon is susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent bromine atom, which makes it a good leaving group. Benzylic halides are particularly reactive in nucleophilic substitution reactions because the benzene (B151609) ring can stabilize the transition states of both S(_N)1 (via a stabilized benzylic carbocation) and S(_N)2 (via orbital overlap) pathways. The specific mechanism will depend on the nucleophile, solvent, and reaction conditions.

Reactions with Oxygen-Centered Nucleophiles (e.g., Hydroxides, Alkoxides, Phenoxides)

Reactions with oxygen-centered nucleophiles are expected to proceed readily to form ethers or alcohols. For instance, reaction with hydroxide (B78521) ions (e.g., from NaOH or KOH) would yield Methyl 2-(hydroxymethyl)-3-ethoxybenzoate. Similarly, alkoxides (e.g., sodium methoxide, sodium ethoxide) and phenoxides would act as nucleophiles to displace the bromide and form the corresponding benzyl (B1604629) ethers. These reactions typically follow an S(_N)2 mechanism, especially with strong, unhindered nucleophiles in polar aprotic solvents.

Table 1: Predicted Products from Reactions with O-Nucleophiles

| Nucleophile | Reagent Example | Predicted Product Name |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Methyl 2-(hydroxymethyl)-3-ethoxybenzoate |

| Methoxide | Sodium Methoxide (NaOMe) | Methyl 3-ethoxy-2-(methoxymethyl)benzoate |

Reactions with Nitrogen-Centered Nucleophiles (e.g., Primary and Secondary Amines, Azides, Imides)

Nitrogen nucleophiles are expected to react with this compound to form new carbon-nitrogen bonds. Primary and secondary amines would undergo alkylation to produce the corresponding secondary and tertiary amines, respectively. The reaction with ammonia (B1221849) would yield the primary amine. Stronger nitrogen nucleophiles like the azide (B81097) ion (e.g., from sodium azide) would readily displace the bromide to form an organic azide, a versatile intermediate for further transformations. Imides, such as phthalimide, can also be used as nucleophiles in a reaction known as the Gabriel synthesis to produce primary amines after a subsequent hydrolysis step. google.com

Table 2: Predicted Products from Reactions with N-Nucleophiles

| Nucleophile | Reagent Example | Predicted Product Name |

|---|---|---|

| Ammonia | NH(_3) | Methyl 2-(aminomethyl)-3-ethoxybenzoate |

| Diethylamine | HN(CH(_2)CH(_3))(_2) | Methyl 2-((diethylamino)methyl)-3-ethoxybenzoate |

| Azide | Sodium Azide (NaN(_3)) | Methyl 2-(azidomethyl)-3-ethoxybenzoate |

Reactions with Sulfur-Centered Nucleophiles (e.g., Thiols, Thioethers)

Given that sulfur compounds are generally excellent nucleophiles, reactions with thiols and their conjugate bases (thiolates) are predicted to be highly efficient. nih.gov Thiolates, generated by treating a thiol with a base, would attack the benzylic carbon in a classic S(_N)2 reaction to form thioethers (sulfides). rsc.org This type of reaction is typically fast and high-yielding.

Table 3: Predicted Products from Reactions with S-Nucleophiles

| Nucleophile | Reagent Example | Predicted Product Name |

|---|---|---|

| Ethanethiolate | Sodium Ethanethiolate (NaSEt) | Methyl 3-ethoxy-2-((ethylthio)methyl)benzoate |

Reactions with Carbon-Centered Nucleophiles (e.g., Enolates, Cyanides, Organometallic Reagents)

Carbon-centered nucleophiles are crucial for forming new carbon-carbon bonds. The cyanide ion (from NaCN or KCN) is an effective nucleophile that would react to form a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Enolates, derived from the deprotonation of carbonyl compounds, β-dicarbonyls, or similar acidic C-H bonds, are also expected to alkylate at the benzylic position. masterorganicchemistry.comlibretexts.org This is a standard method for C-C bond formation. Organometallic reagents like Grignard reagents or organocuprates could potentially react, although side reactions may occur due to the presence of the ester group.

Table 4: Predicted Products from Reactions with C-Nucleophiles

| Nucleophile | Reagent Example | Predicted Product Name |

|---|---|---|

| Cyanide | Sodium Cyanide (NaCN) | Methyl 2-(cyanomethyl)-3-ethoxybenzoate |

Organometallic Catalyzed Cross-Coupling Transformations

While the benzylic bromide of this compound is highly reactive in nucleophilic substitutions, its participation in traditional palladium-catalyzed cross-coupling reactions is less straightforward. These reactions typically involve the oxidative addition of palladium(0) into a carbon-halogen bond, most commonly an aryl or vinyl halide.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Sonogashira)

There is no specific evidence in the literature of this compound being used as a substrate in Suzuki, Stille, Heck, or Sonogashira reactions.

Suzuki-Miyaura Coupling : This reaction couples an organoboron species with an organic halide. nih.govlibretexts.org While variants using benzylic halides exist, the classic Suzuki reaction is overwhelmingly applied to aryl and vinyl halides. nih.govresearchgate.netnih.gov

Stille Coupling : This reaction involves the coupling of an organotin compound with an organic halide. Similar to the Suzuki reaction, it is most effective for sp-hybridized carbon-halogen bonds.

Heck Reaction : The Heck reaction is the coupling of an alkene with an aryl or vinyl halide. nih.govwikipedia.orgorganic-chemistry.org The mechanism is not generally applicable to benzylic halides as the electrophilic partner.

Sonogashira Coupling : This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is not a standard transformation for benzylic halides.

For this compound to participate in these named reactions, it would likely require specialized catalytic systems designed for C(sp)-Br bond activation. Under typical conditions for these cross-coupling reactions, the benzylic bromide would more likely undergo other reaction pathways before a productive cross-coupling could occur.

Nickel- and Copper-Mediated Coupling Reactions

No studies detailing the participation of this compound in nickel- or copper-mediated coupling reactions were found. Research in this area typically focuses on substrates with different substitution patterns on the aromatic ring.

Intramolecular Cyclization and Annulation Reactions

Specific examples of this compound being used as a precursor for the formation of heterocyclic systems, spirocycles, or bridged rings could not be located in the available literature.

Radical Reactions Involving the Bromomethyl Group

While benzylic bromides are known to undergo radical reactions, no specific studies investigating these pathways for this compound have been published.

Reductive Dehalogenation and Other Reductive Transformations

There is no available data on the reductive dehalogenation or other reductive transformations of this compound.

Detailed Mechanistic Pathways Governing Benzylic Reactivity (e.g., S\textsubscript{N}1, S\textsubscript{N}2, Radical Pathways)

A detailed mechanistic investigation into the benzylic reactivity of this compound, including comparative studies of S\textsubscript{N}1, S\textsubscript{N}2, and radical pathways, has not been documented in scientific literature. Such studies are crucial for understanding how the substituent pattern influences the reaction mechanism, but they have not been performed for this particular molecule.

Applications of Methyl 2 Bromomethyl 3 Ethoxybenzoate in Complex Molecule Synthesis

Utilization as a Versatile Synthetic Building Block in Multistep Sequences

The primary utility of Methyl 2-(bromomethyl)-3-ethoxybenzoate in multistep synthesis stems from the high reactivity of the bromomethyl group. The carbon-bromine bond at the benzylic position is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups. This reactivity is the cornerstone of its function as a versatile building block for elaborating molecular complexity. cymitquimica.com

The synthesis of this class of compounds typically involves the radical bromination of the corresponding methyl-substituted precursor, methyl 2-methyl-3-ethoxybenzoate. Standard conditions for this transformation employ N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent. guidechem.comchemicalbook.comchemicalbook.com This reliable method provides efficient access to the bromomethylated intermediate, which can be used directly in subsequent steps.

Once formed, the compound can engage in reactions with various nucleophiles, including amines, alcohols, thiols, and carbanions, to forge new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This versatility enables chemists to introduce the 2-methoxycarbonyl-6-ethoxyphenylmethyl moiety into a target structure, which can be further modified, making it a key intermediate in the synthesis of diverse and complex molecules. ontosight.ai

Assembly of Diverse Biologically Relevant Chemical Scaffolds

The structural features of this compound make it an ideal precursor for scaffolds of significant interest in medicinal chemistry and drug discovery.

A significant application of ortho-bromomethyl benzoates is in the synthesis of substituted isoindolin-1-ones. This transformation is typically achieved through a reaction with a primary amine. The amine nitrogen acts as a nucleophile, first displacing the bromide ion. The subsequent intramolecular cyclization via nucleophilic attack of the amine onto the ester carbonyl group results in the formation of the bicyclic isoindolinone core.

This synthetic strategy is famously employed in the production of immunomodulatory drugs. For instance, the structurally related compound, Methyl 2-(bromomethyl)-3-nitrobenzoate, is a crucial intermediate in the synthesis of Lenalidomide. chemicalbook.com In this process, the bromomethyl group reacts with the amino group of 3-aminopiperidine-2,6-dione (B110489) to construct the functionalized isoindolinone pharmacophore. Given the analogous reactivity, this compound is expected to serve as a direct precursor to a variety of substituted isoindolinones, which are scaffolds present in numerous biologically active molecules. nih.gov

The ability of the bromomethyl group to react with a broad spectrum of nucleophiles makes this compound a valuable intermediate for creating highly functionalized aromatic systems. By choosing the appropriate nucleophile, a diverse range of substituents can be appended to the benzene (B151609) ring.

For example, reactions with substituted pyrazoles can yield complex ligands used to stabilize metal catalysts for cross-coupling reactions. Similarly, its reaction with piperazine (B1678402) derivatives has been used to prepare compounds with potential neuroprotective activity. cymitquimica.com The use of a polymer-bound analogue, 4-(bromomethyl)-3-nitrobenzoic acid, in a multi-step sequence involving nucleophilic displacement and acylation, has been shown to produce 1,4-benzodiazepine-2,3-diones, another important heterocyclic scaffold in medicinal chemistry. nih.gov This highlights the potential of this compound to serve as a platform for generating libraries of complex molecules for screening and drug development.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides while offering advantages such as enhanced metabolic stability and oral bioavailability. nih.gov A common strategy in peptidomimetic design is the use of rigid scaffolds to replicate secondary structures like β-turns. nih.gov

The constrained bicyclic structure of the isoindolinone scaffold, readily accessible from this compound, can serve as a dipeptide isostere or a core for building more elaborate peptidomimetic structures. psu.edu By attaching amino acid side chains or other pharmacophoric elements to this rigid core, it is possible to design molecules that can interact with biological targets with high affinity and specificity. Furthermore, various bromomethyl benzoate (B1203000) analogues are used as intermediates in the synthesis of a range of other bioactive compounds, including potential anti-HIV agents and aldose reductase inhibitors, underscoring the broad utility of this chemical class in therapeutic research. sarex.com

Application in Natural Product Total Synthesis

While specific examples of this compound being used in the total synthesis of a natural product are not documented, its utility as a versatile building block makes it a plausible candidate for such endeavors. The synthesis of complex natural products often relies on the strategic assembly of functionalized intermediates.

A relevant application is seen in the semi-synthesis of derivatives of natural products. For instance, Methyl 4-(bromomethyl)benzoate (B8499459) has been used to synthesize 9-O-(4-carboxybenzyl)berberine, a derivative of the naturally occurring alkaloid berberine. sarex.com This modification is achieved by using the bromomethyl group to alkylate a hydroxyl group on the natural product scaffold. This demonstrates how this class of reagents can be employed to functionalize and modify complex, biologically active molecules derived from natural sources, a common strategy for developing new therapeutic agents.

Role in Material Science and Polymer Chemistry Precursors

The applications of bromomethyl benzoate derivatives extend beyond pharmaceutical chemistry into the realm of material science. These compounds can serve as precursors for functional polymers and other advanced materials. ontosight.ai The reactive bromomethyl group is particularly useful in this context.

It can be used as an initiator for certain types of polymerization reactions or to functionalize existing polymer chains by grafting the benzoate unit onto the polymer backbone. This allows for the precise introduction of aromatic groups, which can impart desirable properties to the material, such as thermal stability, rigidity, and specific optical or electronic characteristics. For example, Methyl 4-(bromomethyl)benzoate is noted for its use in the design and synthesis of dendritic polymers and complex cage-like compounds. guidechem.com Furthermore, attaching these molecules to a solid support, as demonstrated with polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid, is a key strategy in solid-phase synthesis, which is a cornerstone of combinatorial chemistry for both materials and drug discovery. nih.gov

Future Research Trajectories and Emerging Synthetic Potential

Development of Enantioselective and Diastereoselective Transformations

The benzylic carbon in analogues of Methyl 2-(bromomethyl)-3-ethoxybenzoate is a prochiral center, making it a prime target for the development of asymmetric transformations. The ability to control the stereochemistry at this position is crucial for applications in medicinal chemistry and materials science, where chirality often dictates biological activity and material properties.

Future research will likely focus on the enantioselective substitution of the benzylic bromide. Transition-metal catalysis has shown significant promise in this area. For instance, nickel- and palladium-catalyzed cross-coupling reactions of racemic secondary benzylic bromides with various nucleophiles, such as organoaluminum reagents, have been developed. rsc.org These reactions often employ chiral ligands, like (R)-BINAP or (R)-iPr-Pybox, to induce high levels of enantioselectivity. rsc.orgrsc.org The development of catalysts that are effective for primary benzylic bromides, such as the one in the title compound, would be a significant advancement.

Another promising avenue is the enantioselective C-H functionalization of the precursor methyl 2-methyl-3-ethoxybenzoate. Dirhodium catalysts, particularly those with chiral prolinate ligands, have been successful in achieving highly diastereoselective and enantioselective C-H insertions. nih.gov Adapting these systems for benzylic functionalization could provide a more direct and atom-economical route to enantioenriched products. researchgate.net

The following table summarizes representative catalytic systems used for enantioselective transformations of benzylic compounds:

| Catalytic System | Transformation | Substrate Type | Enantioselectivity (ee) | Reference |

| NiBr₂·diglyme / (R)-iPr-Pybox | Cross-coupling with alkynylaluminum reagents | Secondary benzylic bromides | Up to 84% | rsc.orgrsc.org |

| PdCl₂ / (R)-BINAP | Cross-coupling with alkenylaluminum reagents | Secondary benzylic bromides | Up to 99% | rsc.org |

| Rh₂(S-PTTL)₄ | C-H insertion of aryldiazoacetates | Benzyl (B1604629) silyl (B83357) ethers | 95-98% | nih.gov |

| Ni/Photoredox with BiOX ligands | Cross-coupling with aryl bromides | α-N-heterocyclic trifluoroborates | Good to excellent | acs.org |

Exploration of Green Chemistry Methodologies for Synthesis and Reactions

Traditional methods for benzylic bromination, such as the Wohl-Ziegler reaction, often rely on hazardous solvents like carbon tetrachloride (CCl₄) and radical initiators. nih.gov Green chemistry principles are driving research towards more environmentally benign alternatives for the synthesis and subsequent reactions of compounds like this compound.

A key area of development is the replacement of chlorinated solvents. Studies have shown that solvents like acetonitrile (B52724) or methyl acetate (B1210297) can be effective and safer alternatives for benzylic brominations using N-bromosuccinimide (NBS). scientificupdate.com Photochemical activation using visible light from household lamps can also replace chemical radical initiators, offering a safer and more energy-efficient process. scientificupdate.com Some approaches are even exploring solvent-free conditions or the use of in-situ generated bromine from sources like sodium bromide and hydrogen peroxide, which significantly reduces the environmental impact. researchgate.net

For reactions involving benzylic bromides, green methodologies are also being explored. For example, the Kornblum oxidation, which converts benzyl bromide to the corresponding aldehyde, can be performed under eco-friendly conditions using a modified graphitic carbon nitride photocatalyst and molecular oxygen at room temperature, avoiding toxic reagents like DMSO. researchgate.net

The table below highlights some green chemistry approaches applicable to benzylic bromination:

| Green Methodology | Reagents/Conditions | Advantages | Reference |

| Solvent Replacement | Acetonitrile instead of CCl₄ | Reduced toxicity and environmental hazard | scientificupdate.com |

| Photochemical Activation | Visible light (e.g., CFL lamp) | Avoids chemical radical initiators, safer | scientificupdate.com |

| In-situ Reagent Generation | NaBrO₃/HBr for Br₂ | Reduces handling of hazardous bromine | rsc.org |

| Metal-free C-H Bromination | PhI(OAc)₂ / KBr | Avoids transition metal catalysts | acs.orgmdpi.com |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and the ability to integrate multiple reaction steps. For reactions involving reactive intermediates like benzylic bromides, flow chemistry can be particularly beneficial.

The photochemical benzylic bromination of toluene (B28343) derivatives has been successfully implemented in continuous-flow reactors. rsc.orgacs.org These systems often use transparent tubing (e.g., FEP) and a light source to initiate the radical reaction, allowing for precise control over residence time and irradiation. rsc.orgacs.orgresearchgate.net This approach not only improves safety but also allows for easy scaling by simply running the reactor for longer periods or by numbering up the reactor units. rsc.org Such a setup could be directly applied to the synthesis of this compound from its toluene precursor.

Furthermore, automated synthesis platforms can be used to rapidly screen reaction conditions and explore the reactivity of benzylic bromides with a wide range of nucleophiles. These platforms can integrate purification and analysis steps, accelerating the discovery of new derivatives and their applications. The synthesis of substituted benzoic acid esters has also been explored in automated and flow systems, suggesting that the entire synthetic sequence could be streamlined. rsc.org

The benefits of integrating the synthesis and reactions of benzylic bromides into flow and automated platforms are summarized below:

| Technology | Application | Key Advantages | Reference |

| Continuous Flow Photoreactor | Benzylic Bromination | Enhanced safety, scalability, precise control | rsc.orgrsc.orgacs.org |

| Telescoped Flow Synthesis | Bromination followed by Nucleophilic Substitution | Reduced workup, increased efficiency | nih.gov |

| Automated Synthesis Platforms | Reaction screening and optimization | High-throughput experimentation, rapid discovery | scientificupdate.com |

Design of Novel Catalytic Systems for Benzylic Functionalization

The development of novel catalytic systems is crucial for expanding the synthetic utility of benzylic bromides and their precursors. Research is moving beyond traditional methods to explore more efficient and selective catalysts for C-H functionalization and C-Br bond activation.

Metallaphotoredox catalysis has emerged as a powerful tool for benzylic C-H functionalization. rsc.org This dual catalytic approach combines a photocatalyst, which generates a benzylic radical via hydrogen atom transfer, with a transition metal catalyst (e.g., nickel) that facilitates cross-coupling with various partners. rsc.orgresearchgate.net This strategy allows for the direct arylation, acylation, and alkylation of benzylic C-H bonds under mild conditions. rsc.org

For the functionalization of the C-Br bond, novel catalytic systems are also being developed. For instance, cooperative catalysis, where a nucleophilic catalyst like lutidine is used in conjunction with a photocatalyst, can activate benzylic bromides and chlorides for Giese-type additions to electron-deficient alkenes. nih.gov Lewis acids, such as zirconium(IV) chloride, have also been shown to catalyze benzylic bromination with reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under mild conditions, proceeding through a radical pathway. scientificupdate.comnih.gov

The following table presents some novel catalytic approaches for benzylic functionalization:

| Catalytic Approach | Catalyst/System | Transformation | Key Features | Reference |

| Metallaphotoredox Catalysis | Ir photocatalyst / Ni catalyst | Benzylic C-H arylation, acylation, etc. | Mild conditions, high functional group tolerance | rsc.orgresearchgate.net |

| Lewis Acid Catalysis | ZrCl₄ / DBDMH | Benzylic Bromination | Radical pathway under mild conditions | scientificupdate.comnih.gov |

| Cooperative Catalysis | Lutidine / Photocatalyst | Giese coupling of benzyl bromides | Activation of C-Br bond for radical formation | nih.gov |

| Bimetallic Catalysis | Palladium / Main group metal | Site-selective C-H arylation | Control over regioselectivity | nih.gov |

The continued exploration of these research trajectories will undoubtedly unlock the full synthetic potential of this compound and its analogues, paving the way for their application in the creation of complex and valuable molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.